Metabolic Pathway and Potency: Quantified HMG-CoA Reductase Inhibitory Activity Relative to Parent Compound
3α-Hydroxy Pravastatin Lactone is the lactone form of the primary metabolite generated from pravastatin. Its open-ring acid counterpart, 3α-hydroxy pravastatin, is the major metabolite found in vivo and is a competitive inhibitor of HMG-CoA reductase. A direct comparison of inhibitory activity reveals that this metabolite is significantly less potent than the parent drug, pravastatin. This reduced potency is a critical factor in understanding the net pharmacodynamic effect of pravastatin therapy [1]. The lactone form itself is an intermediate in the interconversion between the active acid and inactive lactone forms [2].
| Evidence Dimension | HMG-CoA Reductase Inhibitory Activity |
|---|---|
| Target Compound Data | HMG-CoA reductase inhibitory activity is 1/40th that of pravastatin (data for the 3α-hydroxy acid metabolite, which interconverts with the lactone form) [1]. |
| Comparator Or Baseline | Pravastatin acid (parent drug) with relative activity defined as 1 (or 100%). |
| Quantified Difference | Approximately 40-fold reduction in inhibitory potency for the 3α-hydroxy metabolite [1]. |
| Conditions | In vitro enzymatic assay for HMG-CoA reductase inhibition. |
Why This Matters
This 40-fold difference in potency confirms that 3α-Hydroxy Pravastatin Lactone (and its acid form) is a deactivation product, making it essential as a reference standard for pharmacokinetic studies to avoid overestimation of active drug levels.
- [1] Wagner, J., et al. (2016). Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 118, 284-291. View Source
- [2] Zhang, X., et al. (2015). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography, 30(4), 548-555. View Source
